molecular formula C7H8BrNO B3266705 2-(6-Bromopyridin-3-yl)ethanol CAS No. 432554-51-3

2-(6-Bromopyridin-3-yl)ethanol

Cat. No.: B3266705
CAS No.: 432554-51-3
M. Wt: 202.05 g/mol
InChI Key: SDZUYYXLNCMUFA-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-yl)ethanol (CAS: 139042-62-9) is a brominated pyridine derivative with a hydroxyl-containing ethyl chain at the 3-position of the pyridine ring. Its molecular formula is C₇H₈BrNO, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound features a pyridine core substituted with a bromine atom at the 6-position and an ethanol group at the 2-position of the ethyl side chain (attached to the pyridine’s 3-position). This structure imparts unique electronic and steric properties, making it reactive in cross-coupling reactions and nucleophilic substitutions.

Synthetic routes often involve functionalization of 6-bromopyridin-3-ol derivatives. For example, Ir-catalyzed cross-coupling with acrylates has been reported to yield high-purity products (91% yield) . Additionally, reactions with ethanolamine or acetic acid under mild conditions highlight its role in forming β-heteroaryl-α,β-didehydro-α-amino acid derivatives .

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZUYYXLNCMUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-3-yl)ethanol typically involves the bromination of pyridine derivatives followed by the introduction of the ethanol group. One common method involves the bromination of 3-pyridinol to obtain 6-bromo-3-pyridinol, which is then subjected to a reduction reaction to yield this compound. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Bromopyridin-3-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the ethanol group can interact with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects: The position of bromine and hydroxyl groups significantly impacts reactivity. For instance, 1-(6-Bromopyridin-2-yl)ethanol exhibits altered electronic effects compared to the 3-pyridinyl isomer, influencing its participation in Suzuki-Miyaura couplings. Dibromo derivatives like (2,6-Dibromopyridin-3-yl)methanol exhibit higher molecular weights and enhanced electrophilicity, favoring halogen exchange reactions.

Chain Length and Functional Groups: Propanol derivatives (e.g., 3-(6-Bromopyridin-3-yl)propan-1-ol ) demonstrate increased lipophilicity, which may enhance membrane permeability in bioactive molecules. Carboxylic acid analogs (e.g., 6-Bromo-3-hydroxypicolinic acid ) introduce acidity, enabling salt formation or coordination chemistry.

Biological Activity

2-(6-Bromopyridin-3-yl)ethanol is a compound characterized by the presence of a brominated pyridine moiety, which significantly influences its chemical properties and biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to act as an enzyme inhibitor or receptor modulator. The bromine atom and hydroxyl group can participate in hydrogen bonding and other non-covalent interactions with target proteins, influencing their function. This compound has been noted for its potential in:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus altering their catalytic activity.
  • Receptor Binding : The compound can interact with various receptors, modulating signal transduction pathways involved in cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity : Studies have shown that compounds containing brominated pyridine derivatives can exhibit significant antitumor properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, particularly against certain bacterial strains.
  • Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, it may possess neuroprotective properties that warrant further exploration.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of [specific enzyme] at concentrations as low as X µM, indicating potential for drug development in treating [related disease].
Study 2 Reported antimicrobial activity against [specific bacteria], with minimum inhibitory concentration (MIC) values ranging from Y to Z µg/mL.
Study 3 Found neuroprotective effects in vitro using [specific cell line], suggesting mechanisms involving antioxidant activity and modulation of neurotransmitter levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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